N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the muscarinic 4 (m4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction.
Mode of Action
It’s worth noting that similar compounds have been found to act as positive allosteric modulators of the m4 receptor . This means they enhance the receptor’s response to its natural ligand, acetylcholine, thereby amplifying the signal transduction process.
Pharmacokinetics
A similar compound, ml293, has been found to exhibit excellent in vivo pharmacokinetic properties in rats, with low intravenous clearance and good brain exposure . These properties suggest that the compound may have good bioavailability and can effectively reach its target site of action in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide typically involves the coupling of a benzothiazole derivative with a butyramide moiety. One common method involves the reaction of 2-amino-4-methoxy-7-methylbenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with butyric anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or butyramide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)butyramide
- N-(7-methylbenzo[d]thiazol-2-yl)butyramide
- N-benzyl-N-(4-methoxybenzo[d]thiazol-2-yl)butyramide
Uniqueness
Properties
IUPAC Name |
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-4-8-17(23)22(13-15-9-6-5-7-10-15)20-21-18-16(24-3)12-11-14(2)19(18)25-20/h5-7,9-12H,4,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBZBTKSSKBKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3S2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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